![molecular formula C11H13BrO2 B3036556 Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- CAS No. 357980-61-1](/img/structure/B3036556.png)

Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-

Vue d'ensemble

Description

Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-, is an organic compound belonging to the class of compounds known as aromatic hydrocarbons. It is a colorless liquid with a sweet, pungent odor and is highly flammable. Benzene is used in the production of a variety of chemicals, including pharmaceuticals, plastics, and dyes. It is also used as a solvent and as a fuel additive.

Applications De Recherche Scientifique

Photodynamic Therapy

- A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine compounds substituted with benzene derivatives. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are considered potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Crystallographic Studies

- Jasinski et al. (2010) conducted a study on the crystal structure of a compound with a similar structure to Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-, which highlights the significance of these compounds in crystallographic research (Jasinski et al., 2010).

Antimicrobial Agents

- A research by Liaras et al. (2011) synthesized and tested compounds including those with bromo, methoxy, and other groups on the benzene ring for their antimicrobial activity against various microorganisms. This research indicates the potential of such compounds as potent antimicrobial agents (Liaras et al., 2011).

Molecular Electronics

- Sakamoto, Hiroi, and Sato (2003) explored the use of a compound similar in structure for applications in molecular electronics, particularly as a model compound for a molecular wire (Sakamoto, Hiroi, & Sato, 2003).

Organic Synthesis

- Akbaba et al. (2010) synthesized natural products starting from compounds including methoxymethyl-substituted aryl methyl ethers, highlighting the role of such compounds in organic synthesis and potential biological activity (Akbaba et al., 2010).

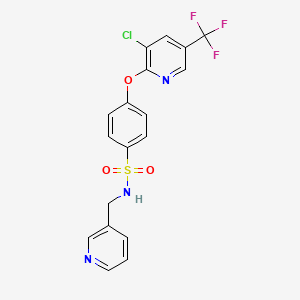

Small Molecule Antagonists

- Bi (2015) and Cheng De-ju (2014) discuss the synthesis of novel benzamide derivatives, including compounds with structural similarities to Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-. These compounds are potential non-peptide CCR5 antagonists, which could have implications in the treatment of certain diseases (Bi, 2015), (Cheng De-ju, 2014).

Chemical Kinetics

- Zawadiak, Jakubowski, and Stec (2005) studied the kinetics of liquid-phase oxidation of methoxy-(1-methylethyl)benzenes, which can be related to the study of Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- in terms of understanding its reactive properties (Zawadiak, Jakubowski, & Stec, 2005).

Mécanisme D'action

Mode of Action

It’s known that brominated aromatic compounds can participate in various reactions such as free radical bromination and nucleophilic substitution . In these reactions, the compound may interact with its targets, leading to changes in their function or structure.

Biochemical Pathways

Given its potential to undergo reactions at the benzylic position , it may influence pathways involving aromatic compounds or those susceptible to bromination.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, certain conditions may favor its participation in free radical reactions .

Propriétés

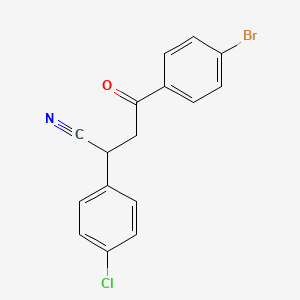

IUPAC Name |

4-bromo-1-methoxy-2-(2-methylprop-2-enoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-8(2)7-14-11-6-9(12)4-5-10(11)13-3/h4-6H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONRASPMOGEKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=C(C=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3036475.png)

![4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B3036476.png)

![3-[(2,6-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B3036477.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-5-[(phenylsulfonyl)methyl]-1H-imidazole](/img/structure/B3036481.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B3036482.png)

![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B3036484.png)

![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3036485.png)